molecular formula C13H12N2O3 B11694567 N'-(2-furylmethylene)-4-methoxybenzohydrazide CAS No. 100724-25-2

N'-(2-furylmethylene)-4-methoxybenzohydrazide

Katalognummer: B11694567
CAS-Nummer: 100724-25-2
Molekulargewicht: 244.25 g/mol
InChI-Schlüssel: NQBCPRKSJNZSHK-NTEUORMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-furylmethylene)-4-methoxybenzohydrazide: is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a furylmethylene group attached to a methoxybenzohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-furylmethylene)-4-methoxybenzohydrazide typically involves the condensation reaction between 2-furylmethylene and 4-methoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions. Common solvents used in this reaction include ethanol and methanol.

Industrial Production Methods: While specific industrial production methods for N’-(2-furylmethylene)-4-methoxybenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: N’-(2-furylmethylene)-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of hydrazone derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(2-furylmethylene)-4-methoxybenzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of N’-(2-furylmethylene)-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

  • N’-(2-furylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride
  • N’-(2-furylmethylene)-4-[(4-methoxyphenyl)amino]butanohydrazide
  • N’-(2-furylmethylene)-2-(4-methoxyphenoxy)acetohydrazide

Comparison: N’-(2-furylmethylene)-4-methoxybenzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

100724-25-2

Molekularformel

C13H12N2O3

Molekulargewicht

244.25 g/mol

IUPAC-Name

N-[(E)-furan-2-ylmethylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C13H12N2O3/c1-17-11-6-4-10(5-7-11)13(16)15-14-9-12-3-2-8-18-12/h2-9H,1H3,(H,15,16)/b14-9+

InChI-Schlüssel

NQBCPRKSJNZSHK-NTEUORMPSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CO2

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.